- Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compoundsGreen Chemistry, 2018, 20(13), 2959-2966,
Cas no 93-15-2 (Methyl Eugenol)

Methyl Eugenol 化学的及び物理的性質
名前と識別子
-
- Methyl eugenol
- TIMTEC-BB SBB007916
- 1-(3,4-Dimethoxyphenyl)-2-propene
- 1,2-dimethoxy-4-(2-propenyl)-benzen
- 1,2-Dimethoxy-4-allylbenzene
- 1,3,4-Eugenol methyl ether
- 4-allyl-1,2-dimethoxy-benzen
- 4-Allyl-1,2-dimethyoxybenzene
- 4-Allyl-1,2-dimethoxybenzene
- 3-(3,4-Dimethoxyphenyl)-1-propene
- Allyl-3,4-dimethoxybenzene
- Eugenol methyl ether
- 1,2-dimethoxy-4-(2-propen-1-yl)benzene
- 1,2-DiMethoxy-4-(2-propenyl)benzene
- 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
- 1-allyl-3,4-dimethoxybenzene
- 3,4-dimethoxyallylbenzene
- 3-METHYLEUGENOL
- 4-Allylveratrol
- 4-allylveratrole
- Allyl veratrole
- FEMA 2475
- femanumber2475
- LEVO-ROSE OXIDE
- O-Methyleugenol
- [ "" ]
- Methyleugenol
- Eugenyl methyl ether
- Methyl eugenol ether
- Veratrole methyl ether
- Benzene, 1,2-dimethoxy-4-(2-propenyl)-
- Methyl eugenyl ether
- O-Methyl eugenol
- 4-allyl-1,2-dimethoxy-benzene
- Benzene, 4-allyl-1,2-dimethoxy-
- ENT 21040
- 1-(3,4-Dimethoxyphe
- 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
- Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
- Benzene, 4-allyl-1,2-dimethoxy- (8CI)
- Veratrole, 4-allyl- (6CI)
- 3,4-Dimethoxy-1-(2-propenyl)benzene
- 3-(3,4-Dimethoxyphenyl)propene
- Chavibetol methyl ether
- Methylchavibetol
- NSC 209528
- NSC 8900
- MLS001333206
- MLS001333205
- SMR000112378
- MLS001065600
- MLSMR
- Methyl Eugenol
-
- MDL: MFCD00008652
- インチ: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
- InChIKey: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(OC)=CC(CC=C)=CC=1
- BRN: 1910871
計算された属性
- せいみつぶんしりょう: 178.09938g/mol
- ひょうめんでんか: 0
- XLogP3: 2.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 178.09938g/mol
- 単一同位体質量: 178.09938g/mol
- 水素結合トポロジー分子極性表面積: 18.5Ų
- 重原子数: 13
- 複雑さ: 156
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 178.23
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Mild-spicy, slightly herbal odor
- Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)
- Stability Shelf Life: Stable to air, heat and light.
- Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
- Taste: BITTER, BURNING TASTE
- 色と性状: Oil
- 密度みつど: 1.036 g/mL at 25 °C(lit.)
- ゆうかいてん: −4 °C (lit.)
- ふってん: 254-255 °C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.534(lit.)
- ようかいど: 0.5g/l
- すいようせい: 不溶性
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 18.46000
- LogP: 2.43230
- 屈折率: Index of refraction = 1.5340 at 20 °C/D
- におい: Mild-spicy, slightly herbal odor
- マーカー: 6073
- ようかいせい: 水に溶けず、エタノールに溶ける。
- じょうきあつ: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
- FEMA: 2475
Methyl Eugenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335,H351
- 警告文: P261,P281,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22-36/37/38-40
- セキュリティの説明: S26-S36/37/39
- RTECS番号:CY2450000
-
危険物標識:
- リスク用語:R22; R36/37/38; R40
- ちょぞうじょうけん:2-8°C
- どくせい:LD50 orally in rats: 1560 mg/kg (Jenner)
Methyl Eugenol 税関データ
- 税関コード:29093090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Methyl Eugenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255842-500g |
4-Allyl-1,2-dimethoxybenzene |
93-15-2 | 95% | 500g |
$215 | 2022-06-09 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2901-20mg |
Methyl Eugenol |
93-15-2 | ≥98% | 20mg |
¥100元 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21421-20mg |
Methyl Eugenol |
93-15-2 | 20mg |
¥98.0 | 2021-09-08 | ||
TRC | M303015-10mg |
Methyleugenol |
93-15-2 | 10mg |
$110.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-232373-5g |
4-Allyl-1,2-dimethoxybenzene, |
93-15-2 | ≥98% | 5g |
¥181.00 | 2023-09-05 | |
Enamine | EN300-698375-25.0g |
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene |
93-15-2 | 95.0% | 25.0g |
$35.0 | 2025-03-21 | |
Enamine | EN300-698375-0.1g |
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene |
93-15-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1360-25ML |
4-Allyl-1,2-dimethoxybenzene |
93-15-2 | >98.0%(GC) | 25ml |
¥190.00 | 2024-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1360-25ml |
Methyl Eugenol |
93-15-2 | 98.0%(GC) | 25ml |
¥180.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MB450-500g |
Methyl Eugenol |
93-15-2 | 98% | 500g |
¥541.0 | 2022-06-10 |
Methyl Eugenol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Solvents: Hexane ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
- Synthesis method of eugenol methyl ether as flavoring agent, China, , ,
ごうせいかいろ 6
- Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagentsSynlett, 2003, (12), 1783-1788,
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
ごうせいかいろ 13
- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium saltsActa Chimica Slovenica, 2010, 57(1), 29-36,
ごうせいかいろ 14
1.2 Reagents: Water
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
- Dichlorobis(triphenylphosphine)-nickel(II)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11,
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
- Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper CatalysisACS Catalysis, 2018, 8(3), 1715-1719,
ごうせいかいろ 24
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
ごうせいかいろ 25
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Methyl Eugenol Raw materials
- Magnesium,bromo(3,4-dimethoxyphenyl)-
- Lignin
- Ethyl 2-(2-methoxyphenoxy)acetate
- Guaiacol
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl bromoacetate
- 4-Bromo-1,2-dimethoxybenzene
- 4-Chloro-1,2-dimethoxybenzene
- Veratraldehyde
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetra-2-propenyldi-, stereoisomer (9CI)
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3,4-dimethoxyphenyl)butanoate
- Benzyltrimethylammonium chloride
- Eugenol
Methyl Eugenol Preparation Products
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2-Ethyl-5-propylphenol (72386-20-0)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- 3-Acetoxydodecane (60826-26-8)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- cis-2-Methylcyclohexanol (7443-70-1)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 2-Phenylacetamide (103-81-1)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- Benzyl isoeugenol (92666-21-2)
- 4-Methylpentanoic acid (646-07-1)
- 2-Methylpropanoic acid (79-31-2)
- 4-Ethylguaiacol (2785-89-9)
- 3,4-Dimethoxytoluene (494-99-5)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2,5-dimethylcyclopentan-1-one (4041-09-2)
- 3-(1-Methyl-2-phenylethoxy)-2-butanol (74810-46-1)
- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)
- β-Cyclocitral (432-25-7)
- Methyl Eugenol (93-15-2)
- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)
- Veratrole (91-16-7)
- 3-tert-Butyl-p-hydroxyanisole (121-00-6)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)
- 2,3,5-Trimethyphenol (697-82-5)
- 4-Allyl-1-(benzyloxy)-2-methoxybenzene (57371-42-3)
- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)
- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)
- 2,4,6-Trimethylphenol (527-60-6)
- 3',4'-Dimethoxyacetophenone (1131-62-0)
- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)
Methyl Eugenol サプライヤー
Methyl Eugenol 関連文献
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Lei Cai,Lingkui Meng,Jing Zeng,Qian Wan Org. Chem. Front. 2021 8 3150
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Santosh Rudrawar,Philip S. Kerry,Marie-Anne Rameix-Welti,Andrea Maggioni,Jeffrey C. Dyason,Faith J. Rose,Sylvie van der Werf,Robin J. Thomson,Nadia Naffakh,Rupert J. M. Russell,Mark von Itzstein Org. Biomol. Chem. 2012 10 8628
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Dominique Harakat,Jacques Muzart,Jean Le Bras RSC Adv. 2012 2 3094
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Ljubo? U?jak,Silvana Petrovi?,Milica Drobac,Marina Sokovi?,Tatjana Stanojkovi?,Ana ?iri?,Marjan Niketi? Food Funct. 2017 8 278
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5. LXIV.—The essential oil of Cinnamomum Oliveri(bail.) or brisbane sassafrasGeorge Watson Hargreaves J. Chem. Soc. Trans. 1916 109 751
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Priyanka Singh,Raviraj M. Kalunke,Ashok P. Giri RSC Adv. 2015 5 106886
-
You Yang,Xiaheng Zhang,Biao Yu Nat. Prod. Rep. 2015 32 1331
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Brian R. Donovan,Jared S. Cobb,Ethan F. T. Hoff,Derek L. Patton RSC Adv. 2014 4 61927
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Valerica Pandarus,Rosaria Ciriminna,Geneviève Gingras,Fran?ois Béland,Serge Kaliaguine,Mario Pagliaro Green Chem. 2019 21 129
-
Bor-Cherng Hong Org. Biomol. Chem. 2020 18 4298
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Echinophora tournefortii
- Natural Products and Extracts Plant Extracts Plant based Echinophora orientalis
- Natural Products and Extracts Plant Extracts Plant based Anisosciadium orientale
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Methyl Eugenolに関する追加情報
Comprehensive Guide to Methyl Eugenol (CAS No. 93-15-2): Properties, Applications, and Industry Insights
Methyl Eugenol (CAS No. 93-15-2), also known as 4-allyl-1,2-dimethoxybenzene, is a naturally occurring phenylpropene derivative widely recognized for its aromatic properties. This compound is a key ingredient in fragrances, flavorings, and botanical extracts, making it a subject of interest in industries ranging from cosmetics to agriculture. Its molecular formula, C11H14O2, and distinct sweet, clove-like odor have positioned it as a versatile component in both commercial and research applications.
In recent years, the demand for Methyl Eugenol has surged due to its role in essential oil formulations and natural pest attractants. Consumers and manufacturers alike are increasingly drawn to plant-based alternatives, aligning with global trends toward sustainability and eco-friendly products. Searches for "Methyl Eugenol uses in aromatherapy" and "how to extract Methyl Eugenol from plants" reflect growing curiosity about its organic origins and applications.
The chemical structure of Methyl Eugenol features a benzene ring substituted with methoxy and allyl groups, contributing to its stability and reactivity. This unique configuration enables its use as a flavor enhancer in food products, particularly in spice blends and baked goods. Regulatory bodies such as the FDA and EFSA have evaluated its safety profile, further solidifying its status as a GRAS (Generally Recognized As Safe) substance when used within specified limits.
From an industrial perspective, Methyl Eugenol plays a critical role in pheromone-based insect traps, a topic gaining traction among agricultural researchers. Queries like "Methyl Eugenol for fruit fly control" highlight its importance in integrated pest management (IPM) systems. Its selectivity in attracting male Bactrocera species without harming beneficial pollinators has made it a preferred choice for eco-conscious farmers.
Advancements in extraction technologies, such as supercritical CO2 extraction, have improved the yield and purity of Methyl Eugenol derived from natural sources like basil, nutmeg, and clove leaves. This aligns with the "clean label" movement, where consumers prioritize minimally processed ingredients. Analytical techniques including GC-MS and HPLC are routinely employed to verify its concentration in end products, ensuring compliance with international quality standards.
In the fragrance industry, Methyl Eugenol serves as a fixative agent, prolonging the longevity of perfumes and scented candles. Its compatibility with other terpenes and esters allows perfumers to create complex olfactory profiles. Recent patents reveal innovative blends combining Methyl Eugenol with citrus or woody notes, catering to the rising demand for unisex and gender-neutral fragrances.
Research into the biochemical pathways of Methyl Eugenol synthesis in plants has uncovered potential applications in genetic engineering. Scientists are exploring ways to enhance its production in transgenic crops, addressing supply chain challenges. Such developments resonate with searches for "sustainable Methyl Eugenol production" and "biotech alternatives to synthetic aromatics."
Quality control remains paramount when working with Methyl Eugenol. Reputable suppliers provide detailed certificates of analysis (CoA) documenting parameters like refractive index (1.532–1.536 at 20°C) and specific gravity (1.032–1.049). These specifications are crucial for formulators requiring batch-to-batch consistency in their products.
As the market for botanical extracts expands, Methyl Eugenol continues to attract attention from formulators seeking multifunctional ingredients. Its dual role as a fragrance component and natural preservative (due to mild antimicrobial properties) makes it particularly valuable in personal care products. Industry forums frequently discuss optimal usage levels (typically 0.1–1%) to balance efficacy with sensory characteristics.
Looking ahead, innovations in encapsulation technologies may further broaden the applications of Methyl Eugenol, enabling controlled release in various matrices. This potential, combined with its established safety profile, suggests sustained relevance across multiple sectors. For researchers and product developers, understanding its physicochemical properties—including solubility in alcohol and oils but limited water miscibility—remains fundamental to successful formulation strategies.

